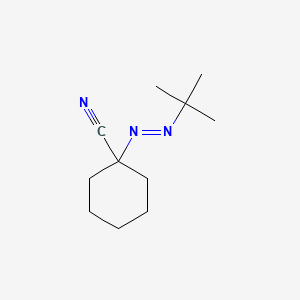

1-(tert-Butylazo)cyclohexanecarbonitrile

Description

Properties

CAS No. |

25149-47-7 |

|---|---|

Molecular Formula |

C11H19N3 |

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-(tert-butyldiazenyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C11H19N3/c1-10(2,3)13-14-11(9-12)7-5-4-6-8-11/h4-8H2,1-3H3 |

InChI Key |

QKNQPCLQRXMWJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=NC1(CCCCC1)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclohexanecarbonitrile derivatives vary significantly in reactivity, physical properties, and applications depending on substituents. Below is a systematic comparison:

Structural and Physical Properties

Key Observations :

- Thermal Stability : The tert-butylazo derivative’s azo bond provides controlled decomposition, unlike halogenated or aryl-substituted analogs, which lack initiator functionality.

- Melting Points: Amino-substituted derivatives (e.g., 1-(4-methoxyphenylamino)) exhibit higher melting points (76°C) due to hydrogen bonding, whereas halogenated analogs remain liquids or low-melting solids .

Preparation Methods

Diazotization-Coupling Methodology

The most cited method involves the diazotization of tert-butylamine followed by coupling with cyclohexanecarbonitrile. In this approach:

-

Diazotization : tert-Butylamine is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at 0–5°C to generate the tert-butyl diazonium chloride intermediate.

-

Coupling : The diazonium salt is reacted with cyclohexanecarbonitrile in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (pH 8–10). Triphenylphosphine or similar agents may be added to stabilize reactive intermediates.

Key Parameters :

Free-Radical-Initiated Reactive Distillation

A patented method described in US7268262B2 employs reactive distillation with free-radical initiators to enhance selectivity:

-

Reactive Distillation Zone : A mixture of cyclohexanecarbonitrile and tert-butyl diazenyl precursors is introduced into a distillation column equipped with a reboiler and condenser.

-

Initiators : Organic peroxides (e.g., tert-butyl peroxypivalate) or azo compounds (e.g., azobisisobutyronitrile) are added to generate free radicals, facilitating the coupling reaction at 60–80°C.

-

Continuous Product Removal : The product is distilled overhead to minimize side reactions, achieving a purity of >95%.

Advantages :

-

Enhanced Selectivity : Distillation prevents thermal degradation of the azo group.

-

Scalability : Suitable for industrial-scale production due to continuous operation.

Mechanistic Insights and Reaction Optimization

Reaction Mechanism

The coupling proceeds via a radical chain mechanism (Figure 1):

-

Initiation : Free radicals (R- ) from peroxides abstract a hydrogen atom from cyclohexanecarbonitrile, forming a cyclohexyl radical.

-

Propagation : The cyclohexyl radical reacts with tert-butyl diazenyl chloride, forming the azo linkage.

-

Termination : Radical recombination yields the final product.

Critical Factors :

By-Product Mitigation

Common by-products include:

-

1,2-Dichloroethyl Derivatives : Formed via over-chlorination; minimized by controlling chlorine stoichiometry.

-

Cis-Trans Isomers : Controlled through steric hindrance from the tert-butyl group, favoring the trans configuration.

Purification and Characterization

Distillation Techniques

Reactive distillation (as per US7268262B2) is preferred for industrial-scale purification:

Crystallization

Laboratory-scale purification employs hexane or ethanol recrystallization:

| Parameter | Diazotization-Coupling | Reactive Distillation |

|---|---|---|

| Yield (%) | 65–78 | 85–92 |

| Purity (%) | 90–95 | >99 |

| Scale | Laboratory | Industrial |

| Key Reference |

Table 2: Optimal Reaction Conditions

| Condition | Range |

|---|---|

| Temperature | 60–80°C |

| Pressure | 10–50 mmHg |

| Initiator (mol%) | 0.5–2 |

| Reaction Time | 2–4 hours |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(tert-Butylazo)cyclohexanecarbonitrile, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis of azo compounds typically involves diazo coupling or radical-initiated pathways. For optimization, employ factorial design to systematically vary parameters such as temperature, solvent polarity, and stoichiometric ratios of precursors. For example, a 2^k factorial design (where k = number of variables) can identify interactions between variables (e.g., tert-butyl hydrazine concentration and nitrile precursor reactivity). Post-synthesis, purity can be assessed via HPLC coupled with UV-Vis spectroscopy to detect byproducts .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how can data conflicts be resolved?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H and ¹³C NMR to confirm substituent positions on the cyclohexane ring and tert-butyl azo group.

- IR Spectroscopy : Identify characteristic nitrile (C≡N) and azo (N=N) stretching vibrations (~2200 cm⁻¹ and ~1450 cm⁻¹, respectively).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

Discrepancies in data (e.g., unexpected splitting in NMR) may arise from conformational isomerism; computational geometry optimization (DFT) can model stable conformers for comparison .

Q. How should researchers assess the thermal stability of this compound during storage?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled atmospheres (e.g., inert vs. humid). Monitor decomposition kinetics at varying temperatures (25–80°C) to extrapolate shelf-life via the Arrhenius equation. Compare results with theoretical predictions from computational models (e.g., bond dissociation energy calculations for the azo group) .

Advanced Research Questions

Q. How can computational models predict the thermal decomposition pathways of this compound, and what are their limitations?

- Methodological Answer : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the azo group (N=N) and adjacent C–N bonds. Transition state analysis (e.g., using NEB methods) can map radical formation pathways. Limitations include solvent effects (implicit vs. explicit solvation models) and neglect of intermolecular interactions. Validate predictions with experimental EPR spectroscopy to detect radical intermediates .

Q. What systematic approaches resolve contradictions in reported half-life data for this compound under varying environmental conditions?

- Methodological Answer : Design a multivariate study to isolate confounding variables (e.g., light exposure, oxygen levels, solvent polarity). Use response surface methodology (RSM) to model interactions between factors. For instance, UV-Vis spectroscopy can track decomposition rates in real-time under controlled photolytic conditions. Cross-reference with atmospheric chemistry models (e.g., tropospheric oxidation pathways) to contextualize environmental persistence .

Q. How can researchers investigate the compound’s behavior in multi-component reaction systems, such as polymerization initiator mixtures?

- Methodological Answer : Employ kinetic profiling via stopped-flow spectroscopy to monitor initiation efficiency in the presence of co-initiators (e.g., amines). Use MALDI-TOF mass spectrometry to analyze polymer chain-end groups and confirm radical transfer mechanisms. For mechanistic clarity, isotopic labeling (e.g., ¹⁵N in the azo group) coupled with NMR can trace nitrogen incorporation into polymer matrices .

Q. What methodologies are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Simulate hydrolysis and photodegradation in artificial freshwater systems (pH 5–9, UV irradiation at 254–365 nm). Analyze degradation products via LC-MS/MS and compare with QSAR (Quantitative Structure-Activity Relationship) predictions. Incorporate sediment-water partitioning studies using shake-flask methods to assess bioavailability and potential bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.